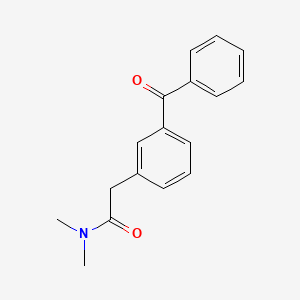![molecular formula C6H13ClO2 B14708350 2-[(1-Chloroethyl)peroxy]-2-methylpropane CAS No. 20614-18-0](/img/structure/B14708350.png)
2-[(1-Chloroethyl)peroxy]-2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Chloroethyl)peroxy]-2-methylpropane is an organic peroxide compound characterized by the presence of a peroxy group attached to a 1-chloroethyl group and a 2-methylpropane backbone
准备方法
Synthetic Routes and Reaction Conditions
Common chlorinating agents include thionyl chloride or phosphorus trichloride, while the peroxidation can be achieved using hydrogen peroxide in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2-[(1-Chloroethyl)peroxy]-2-methylpropane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .
化学反应分析
Types of Reactions
2-[(1-Chloroethyl)peroxy]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to remove the peroxy group, yielding the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Produces oxidized derivatives such as ketones or aldehydes.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(1-Chloroethyl)peroxy]-2-methylpropane has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for inducing specific oxidative modifications in biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that release active compounds upon oxidation.
作用机制
The mechanism of action of 2-[(1-Chloroethyl)peroxy]-2-methylpropane involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The peroxy group plays a crucial role in initiating these reactions by transferring oxygen atoms to substrates .
相似化合物的比较
Similar Compounds
1-Chloro-2-methylpropane: Lacks the peroxy group, making it less reactive in oxidation reactions.
2-Methylpropane-2-peroxide: Contains a peroxy group but lacks the 1-chloroethyl group, leading to different reactivity and applications.
1-Chloroethyl methyl ether: Contains a similar 1-chloroethyl group but lacks the peroxy group, resulting in different chemical behavior.
Uniqueness
2-[(1-Chloroethyl)peroxy]-2-methylpropane is unique due to the combination of the 1-chloroethyl and peroxy groups, which confer distinct reactivity and versatility in various chemical processes. This dual functionality allows it to participate in both oxidation and substitution reactions, making it valuable in diverse applications .
属性
CAS 编号 |
20614-18-0 |
|---|---|
分子式 |
C6H13ClO2 |
分子量 |
152.62 g/mol |
IUPAC 名称 |
2-(1-chloroethylperoxy)-2-methylpropane |
InChI |
InChI=1S/C6H13ClO2/c1-5(7)8-9-6(2,3)4/h5H,1-4H3 |
InChI 键 |
GVLVJJPXDKREPH-UHFFFAOYSA-N |
规范 SMILES |
CC(OOC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


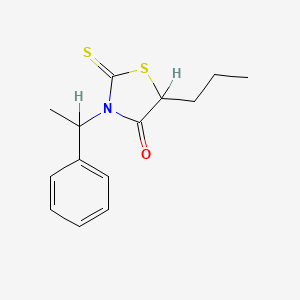
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)

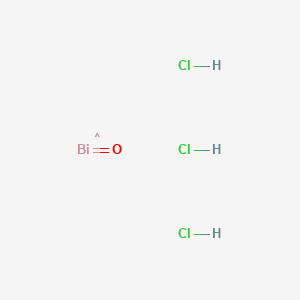
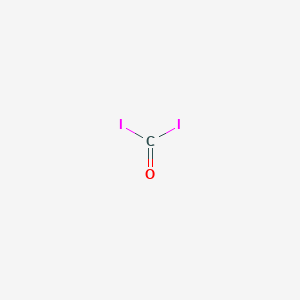
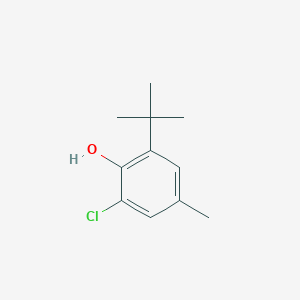
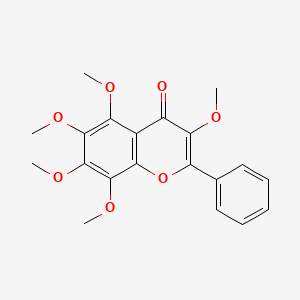
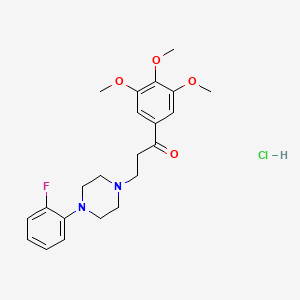
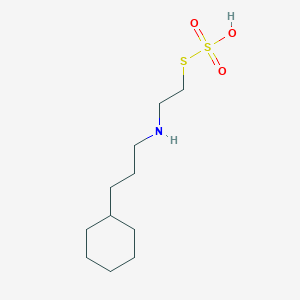
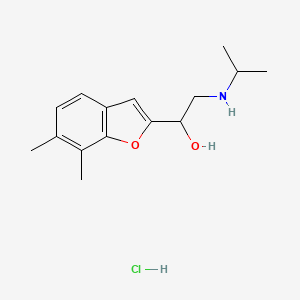
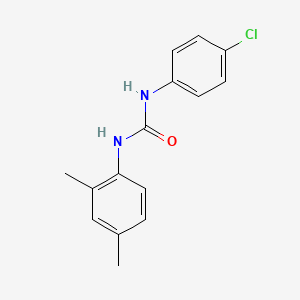
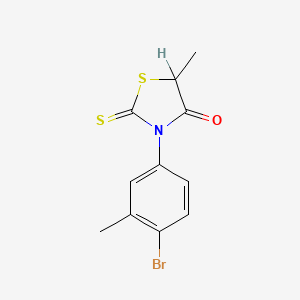
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
